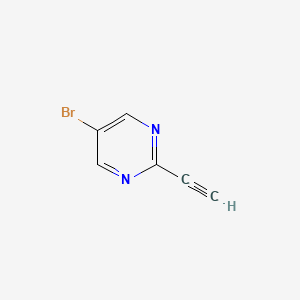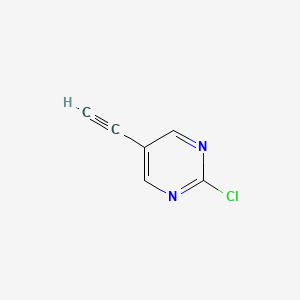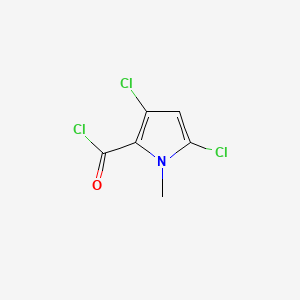
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride typically involves the chlorination of 1-methylpyrrole-2-carbonyl chloride. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent over-chlorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3,5-dichloro-1-methylpyrrole-2-carboxamides or esters.
Oxidation: Formation of 3,5-dichloro-1-methylpyrrole-2-carbonyl N-oxide.
Reduction: Formation of 3-chloro-1-methylpyrrole-2-carbonyl chloride.
科学研究应用
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-1H-pyrrole-2-carbonyl chloride
- 3,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic acid
- 3,5-Dichloro-1-methyl-1H-pyrrole-2-carboxamide
Uniqueness
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
属性
CAS 编号 |
106116-35-2 |
|---|---|
分子式 |
C6H4Cl3NO |
分子量 |
212.454 |
IUPAC 名称 |
3,5-dichloro-1-methylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl3NO/c1-10-4(8)2-3(7)5(10)6(9)11/h2H,1H3 |
InChI 键 |
LCYUXQXCHODIAE-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=C1C(=O)Cl)Cl)Cl |
同义词 |
1H-Pyrrole-2-carbonyl chloride, 3,5-dichloro-1-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B566224.png)
![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)
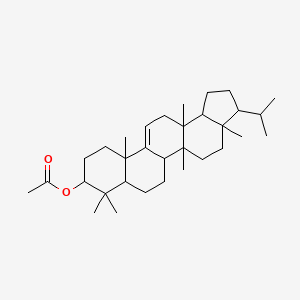

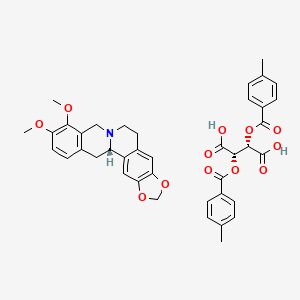
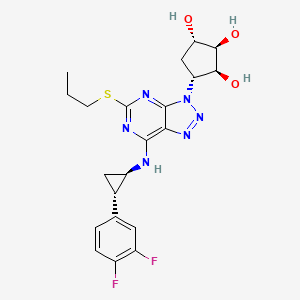
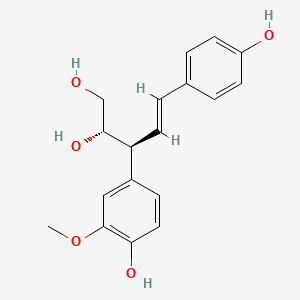
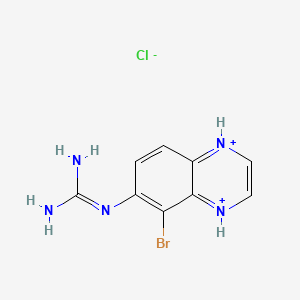
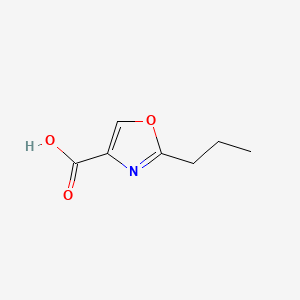
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/new.no-structure.jpg)
